N-cycloheptyloxolane-2-carboxamide
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Overview
Description
N-cycloheptyloxolane-2-carboxamide is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol It is characterized by a cycloheptyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyloxolane-2-carboxamide typically involves the reaction of cycloheptylamine with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-cycloheptyloxolane-2-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-cycloheptyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyltetrahydro-2-furancarboxamide: This compound is similar in structure but has a cyclohexyl group instead of a cycloheptyl group.
Tetrahydrofuran-2-carboxamide derivatives: Other derivatives with different substituents on the tetrahydrofuran ring.
Uniqueness
N-cycloheptyloxolane-2-carboxamide is unique due to its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
N-cycloheptyloxolane-2-carboxamide |
InChI |
InChI=1S/C12H21NO2/c14-12(11-8-5-9-15-11)13-10-6-3-1-2-4-7-10/h10-11H,1-9H2,(H,13,14) |
InChI Key |
ZGUYRRJIPUWQFX-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2CCCO2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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